![molecular formula C25H19FO5 B5792792 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5792792.png)
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a complex organic compound with the molecular formula C25H19FO5 and a molecular weight of 418.426 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This process typically involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly involving the fluorine and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is primarily used in early discovery research . Its unique structure makes it valuable for studying various chemical reactions and mechanisms. In chemistry, it can be used to explore new synthetic routes and reaction conditions. In biology and medicine, it may be investigated for potential therapeutic applications, although specific uses are not well-documented. In industry, its applications are limited due to its specialized nature.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can influence its reactivity and binding affinity to various biological targets. detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Similar compounds to 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one include:
2-Fluoro-4-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of the aldehyde group.
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Contains a similar phenyl ring with fluorine and methoxy groups but has a different functional group.
These compounds share structural similarities but differ in their functional groups, which can lead to different chemical properties and reactivities.
Properties
IUPAC Name |
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO5/c1-15-22(30-14-21(27)17-8-10-23(29-2)20(26)12-17)11-9-18-19(13-24(28)31-25(15)18)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGZFJBFLORGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5792709.png)
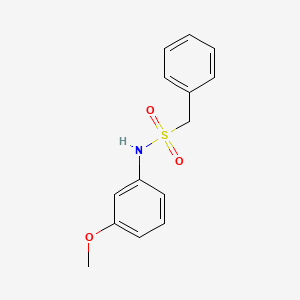
![2-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5792714.png)

![4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5792722.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5792729.png)
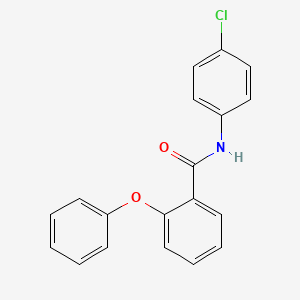
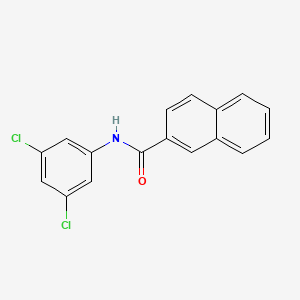
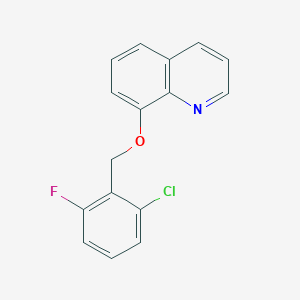
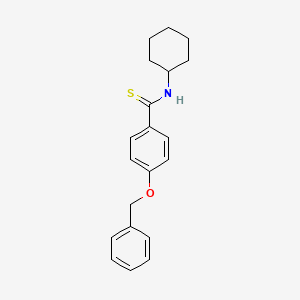
![N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5792775.png)
![5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5792800.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5792807.png)
![(2E)-N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B5792810.png)
